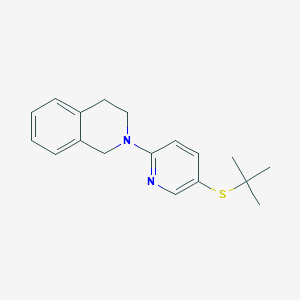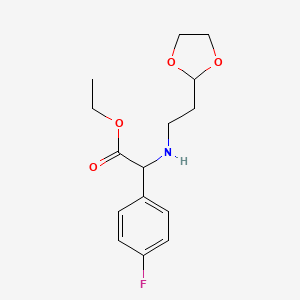![molecular formula C15H17ClN2O2 B11834466 Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- CAS No. 88350-49-6](/img/structure/B11834466.png)
Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-: is a chemical compound with a unique structure that includes a quinoline ring substituted with a chlorine atom and an acetamide group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-hydroxyquinoline with N-butylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the quinoline ring can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as a precursor for more complex molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound for drug discovery.
Industry: In the industrial sector, Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers.
Wirkmechanismus
The mechanism of action of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to metal ions, disrupting essential biological processes in pathogens.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but lacking the acetamide and butyl groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group on the quinoline ring.
Uniqueness: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88350-49-6 |
|---|---|
Molekularformel |
C15H17ClN2O2 |
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
N-butyl-2-(5-chloroquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-8-17-14(19)10-20-13-7-6-12(16)11-5-4-9-18-15(11)13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19) |
InChI-Schlüssel |
KMSQREYIAMOKFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)





![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

